molecular formula C13H16N2O3 B1291247 Ethyl 2-(4-oxopiperidin-1-yl)nicotinate CAS No. 1016524-78-9

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Cat. No.: B1291247
CAS No.: 1016524-78-9
M. Wt: 248.28 g/mol
InChI Key: OOSABENBRYYUSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate typically involves the reaction of 2-chloronicotinic acid with 4-piperidone in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential as a drug candidate in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

  • Ethyl 2-(4-hydroxypiperidin-1-yl)nicotinate
  • Ethyl 2-(4-aminopiperidin-1-yl)nicotinate
  • Ethyl 2-(4-methylpiperidin-1-yl)nicotinate

Comparison: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is unique due to its oxo group, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, amino, and methyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)11-4-3-7-14-12(11)15-8-5-10(16)6-9-15/h3-4,7H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSABENBRYYUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640747
Record name Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016524-78-9
Record name Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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